2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine is a bicyclic compound that belongs to the class of benzazepines. It is characterized by a fused benzene and azepine ring structure. The compound has notable pharmacological properties and is often studied for its potential applications in medicinal chemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine, and its Chemical Abstracts Service (CAS) number is 1701-57-1. The molecular formula is C10H13N, with a molecular weight of 147.22 g/mol .
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine can be sourced from various chemical suppliers such as Sigma-Aldrich and Synthonix. It is classified as an organic compound and specifically falls under the category of nitrogen-containing heterocycles due to the presence of a nitrogen atom in its azepine ring. This classification makes it relevant for research in organic chemistry and pharmacology .
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine can be achieved through several methods. A notable approach involves a solid-phase synthesis strategy that utilizes a resin-bound intermediate. This method allows for the efficient construction of di- and trisubstituted benzazepine derivatives through a series of reactions including acylation, sulfonation, and cross-coupling reactions such as Suzuki or Buchwald-Hartwig reactions .
The synthesis typically requires the following steps:
The molecular structure of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine features a bicyclic framework consisting of a six-membered azepine ring fused to a five-membered benzene ring. The nitrogen atom in the azepine ring contributes to its unique chemical properties.
Key structural data includes:
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine can undergo various chemical reactions due to its functional groups. Key reactions include:
For example, when reacting with acyl chlorides in the presence of bases such as triethylamine, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine can form acylated products efficiently .
The mechanism of action for compounds like 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine often involves interaction with specific biological targets such as receptors or enzymes. Preliminary studies suggest that this compound may act on G-protein coupled receptors (GPCRs), which are critical in various signaling pathways within cells .
Research indicates that modifications to the benzazepine structure can significantly influence its binding affinity and selectivity towards these receptors .
The physical form of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-amine varies from white to yellow-green solid. It is soluble in various organic solvents.
Key chemical properties include:
Additional data includes:
These properties are crucial for understanding the compound's behavior in biological systems and its potential bioavailability .
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine has potential applications in medicinal chemistry as a scaffold for drug development targeting neurological disorders due to its interactions with neurotransmitter systems. It may also serve as a lead compound for synthesizing new therapeutic agents aimed at treating conditions such as depression or anxiety disorders .
Solid-phase synthesis enables efficient parallel production of benzazepine derivatives with high purity and structural diversity. A foundational approach involves immobilizing 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine or its 7-bromo analog onto acid-labile FMPB-AM resin (4-(4-formyl-3-methoxyphenoxy)butyrylaminomethyl resin) through a reductive amination linkage. This six-step solution-phase process generates GPCR-targeted scaffolds suitable for combinatorial chemistry [1] [3]. The resin-bound intermediates undergo sequential diversification via acylation, sulfonation, and cross-coupling reactions, facilitating the generation of di- and trisubstituted benzazepine libraries. A key advantage is the compatibility with Buchwald-Hartwig amination and Suzuki coupling, enabling C–N and C–C bond formation directly on the solid support [1]. Post-cleavage analysis by LC/MS and ¹H NMR confirmed >90% purity for most library compounds, demonstrating the robustness of this platform for generating pharmaceutically relevant scaffolds under controlled reaction conditions [1] [4].
Table 1: Solid-Phase Immobilization Strategies for Benzazepine Scaffolds
Scaffold | Resin Type | Linker Chemistry | Key Diversification Reactions |
---|---|---|---|
5-Amino-1-Boc-7-bromo-THBA | FMPB-AM | Reductive amination | Suzuki coupling, Acylation |
5-Amino-1-Boc-THBA | FMPB-AM | Reductive amination | Reductive amination, Sulfonation |
Aza-DKP fused benzazepines | Wang/HMBA-PS | Ester linkage | N-Acylation, N-Alkylation |
Solution-phase methods provide versatile routes to structurally complex benzazepinamine derivatives through regioselective transformations. The C6-amino group serves as a handle for acylative diversification using acid chlorides or anhydrides, yielding amides with varying steric and electronic profiles. Similarly, sulfonylation with arylsulfonyl chlorides introduces polar motifs that enhance target engagement in medicinal chemistry applications [1]. Crucially, halogenated scaffolds (e.g., 7-bromo derivatives) undergo efficient palladium-catalyzed cross-coupling reactions, including:
Table 2: Solution-Phase Reaction Optimization for Benzazepinamine Derivatives
Reaction Type | Reagents/Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|
Acylation | RCOCl, DIPEA, DCM, 0°C→rt | 78-95% | Halogens, Boc, alkyl |
Sulfonation | ArSO₂Cl, pyridine, 0°C | 65-92% | Electron-donating/withdrawing substituents |
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C | 70-89% | Free amines, esters |
Buchwald-Hartwig | R₂NH, Pd₂(dba)₃, BINAP, NaO^tBu, toluene, 110°C | 63-85% | Aryl chlorides, ketones |
Immobilization chemistry dictates the structural integrity and reactivity of benzazepine scaffolds during solid-phase library synthesis. The FMPB-AM resin offers optimal performance due to its acid-labile benzylic alcohol linker, enabling mild cleavage with 20% TFA in DCM without scaffold degradation [1] [3]. Loading efficiencies exceeding 85% are achieved for Boc-protected 5-aminobenzazepines through reductive amination, monitored by quantitative Kaiser testing. This strategy facilitates the synthesis of GPCR-focused libraries by incorporating privileged structural motifs known to modulate receptor binding – particularly through:
Chiral benzazepinols serve as pivotal precursors to enantiomerically pure 6-aminobenzazepines, accessible via lipase-mediated kinetic resolution. Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) demonstrates exceptional enantioselectivity (E > 200) in the acylation of racemic N-Boc-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ols using vinyl 2-chloroacetate as acyl donor [2]. This novel acyl donor outperforms traditional vinyl acetate by accelerating reaction rates 3-fold while maintaining 98% enantiomeric excess (ee) for the unreacted (S)-alcohol (45% yield) and 96% ee for the (R)-acetate (48% yield) at 50% conversion [2]. Key parameters influencing resolution efficiency include:
Table 3: Biocatalytic Performance in Benzazepine Kinetic Resolution
Biocatalyst | Acyl Donor | Temp (°C) | Conversion (%) | ee Alcohol (%) | ee Ester (%) |
---|---|---|---|---|---|
Novozym 435 | Vinyl 2-chloroacetate | 30 | 50 | 98 (S) | 96 (R) |
Pseudomonas plecoglossicida ZMU-T06 | Vinyl acetate | 35 | 49 | 98 (R) | 95 (S) |
Ru(OAc)₂[(S)-H8-BINAP] | H₂ (asymmetric reduction) | 60 | 100 | 85 (R) | N/A |
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0